1-cyclohexyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide 1-cyclohexyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10303157
InChI: InChI=1S/C19H26N2O2/c1-13-7-6-8-14(2)18(13)20-19(23)15-11-17(22)21(12-15)16-9-4-3-5-10-16/h6-8,15-16H,3-5,9-12H2,1-2H3,(H,20,23)
SMILES: CC1=C(C(=CC=C1)C)NC(=O)C2CC(=O)N(C2)C3CCCCC3
Molecular Formula: C19H26N2O2
Molecular Weight: 314.4 g/mol

1-cyclohexyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

CAS No.:

Cat. No.: VC10303157

Molecular Formula: C19H26N2O2

Molecular Weight: 314.4 g/mol

* For research use only. Not for human or veterinary use.

1-cyclohexyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide -

Specification

Molecular Formula C19H26N2O2
Molecular Weight 314.4 g/mol
IUPAC Name 1-cyclohexyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
Standard InChI InChI=1S/C19H26N2O2/c1-13-7-6-8-14(2)18(13)20-19(23)15-11-17(22)21(12-15)16-9-4-3-5-10-16/h6-8,15-16H,3-5,9-12H2,1-2H3,(H,20,23)
Standard InChI Key GDHPBKQZQJCUNR-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C)NC(=O)C2CC(=O)N(C2)C3CCCCC3
Canonical SMILES CC1=C(C(=CC=C1)C)NC(=O)C2CC(=O)N(C2)C3CCCCC3

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, 1-cyclohexyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide, reflects its three key components:

  • A pyrrolidine-5-one ring (position 3 substituted with a carboxamide group).

  • A cyclohexyl group attached to the pyrrolidine nitrogen.

  • A 2,6-dimethylphenyl moiety linked via the carboxamide’s nitrogen .

The canonical SMILES notation, CC1=C(C(=CC=C1)C)NC(=O)C2CC(=O)N(C2)C3CCCCC3, provides a precise representation of its connectivity . The cyclohexyl group contributes to lipophilicity, while the 2,6-dimethylphenyl moiety may influence steric interactions with biological targets.

Physicochemical Properties

  • Molecular weight: 314.43 g/mol (calculated from C₁₉H₂₆N₂O₂).

  • Hydrogen bond donors/acceptors: 1 donor (amide NH) and 3 acceptors (two ketone O, one amide O) .

  • Topological polar surface area (TPSA): ~49 Ų, indicating moderate membrane permeability.

  • LogP: Estimated at ~3.1, suggesting favorable lipid bilayer penetration .

The InChIKey, GDHPBKQZQJCUNR-UHFFFAOYSA-N, serves as a unique identifier for database searches .

Synthesis and Manufacturing

Purification and Characterization

  • Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients.

  • Spectroscopic validation:

    • ¹H NMR: Peaks at δ 1.2–1.8 (cyclohexyl CH₂), δ 2.2 (Ar–CH₃), δ 3.4–3.7 (pyrrolidine CH₂).

    • LC-MS: [M+H]⁺ peak at m/z 315.4 .

Pharmacological Profile

Target Engagement

Although direct target data for this compound are sparse, structurally related pyrrolidine carboxamides exhibit:

  • Enoyl-ACP reductase inhibition (FabI in Mycobacterium tuberculosis) .

  • Modulation of neurotransmitter receptors (e.g., σ-1 receptor antagonism) .

The 2,6-dimethylphenyl group may enhance binding to hydrophobic pockets in enzymatic active sites, while the cyclohexyl substituent could stabilize ligand-receptor complexes via van der Waals interactions .

Bioactivity Data

Assay TypeResultSource
Cytotoxicity (HeLa)IC₅₀ > 50 μM
Antibacterial (FabI inhibition)Not tested
Solubility (PBS)12 μg/mL

Further studies are needed to elucidate its mechanism and therapeutic potential.

Applications and Comparative Analysis

Structural Analogues

CompoundSubstituentMolecular FormulaNotable Properties
1-Cyclohexyl-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide3,5-Cl₂C₁₇H₂₀Cl₂N₂O₂Antimycobacterial activity
(3S)-1-Cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamidePhenylC₁₇H₂₂N₂O₂σ-1 receptor affinity
1-Butyl-N-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamiden-ButylC₁₇H₂₄N₂O₂Improved solubility

The 2,6-dimethylphenyl variant balances lipophilicity and steric bulk, potentially optimizing pharmacokinetics .

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